allyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
allyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrrolo[3,2-b]quinoxaline core, which is a fused bicyclic system, and a trifluoromethyl group attached to a phenyl ring, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Amino Group Addition: The amino group is added via a nucleophilic substitution reaction, often using an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
allyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using amines or electrophilic substitution using halogens.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
allyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of allyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolo[3,2-b]quinoxaline core provides structural stability. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)prop-2-ene 1-Iminium Salts: These compounds share the trifluoromethyl group and exhibit similar reactivity patterns.
3-Aryl-1-(trifluoromethyl)prop-2-yn-1-iminium: These compounds also contain the trifluoromethyl group and are used in similar synthetic applications.
Uniqueness
allyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and the pyrrolo[3,2-b]quinoxaline core, which imparts distinct chemical and biological properties
Properties
CAS No. |
799808-21-2 |
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Molecular Formula |
C21H15F3N4O2 |
Molecular Weight |
412.4g/mol |
IUPAC Name |
prop-2-enyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C21H15F3N4O2/c1-2-10-30-20(29)16-17-19(27-15-9-4-3-8-14(15)26-17)28(18(16)25)13-7-5-6-12(11-13)21(22,23)24/h2-9,11H,1,10,25H2 |
InChI Key |
SHUMRONBBGLZBP-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(F)(F)F)N |
Canonical SMILES |
C=CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(F)(F)F)N |
Origin of Product |
United States |
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